7-Oxo-nonanoic acid

Description

Definitional Clarification and Chemical Nomenclature of 7-Oxo-nonanoic Acid

This compound is a medium-chain fatty acid characterized by a nine-carbon backbone. nih.gov Its defining structural feature is a ketone (or oxo) group located at the seventh carbon atom, which imparts specific chemical and biochemical properties to the molecule. According to IUPAC nomenclature, the compound is formally named 7-oxononanoic acid. nih.gov

It is identified by the CAS Registry Number 20356-92-7. nih.gov In research and commercial contexts, it may be referred to by several synonyms, including 7-Oxopelargonic acid and 6-propionyl n-caproic acid. nih.govlookchem.com The molecular formula of the compound is C₉H₁₆O₃, and it has a molecular weight of approximately 172.22 g/mol . nih.gov

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 7-oxononanoic acid | nih.gov |

| CAS Number | 20356-92-7 | nih.gov |

| Molecular Formula | C₉H₁₆O₃ | nih.gov |

| Molecular Weight | 172.22 g/mol | nih.gov |

| Synonyms | 7-Oxopelargonic acid, 6-propionyl n-caproic acid | nih.govlookchem.com |

| Boiling Point | 323.8 °C at 760 mmHg | lookchem.com |

| Density | 1.02 g/cm³ | lookchem.com |

| Flash Point | 163.8 °C | lookchem.com |

| LogP | 2.00060 | lookchem.com |

Contextualization within Oxo Fatty Acid Research

This compound belongs to the chemical class of oxo fatty acids (OFAs) or keto acids, which are fatty acid derivatives containing a ketone group. nih.gov These compounds are products of lipid metabolism and have been identified in various biological and environmental matrices. pnas.orgfrontiersin.org The study of OFAs is an active area of research, as these molecules can serve as signaling molecules, metabolic intermediates, and potential biomarkers of health and disease. frontiersin.orgmdpi.com

Research has demonstrated the presence of a diverse range of saturated oxo fatty acids (SOFAs) in human plasma, suggesting they are a previously under-recognized class of endogenous lipids. nih.govacs.org Studies on specific SOFAs, such as various oxostearic acids, have revealed their ability to inhibit the growth of human cancer cell lines, indicating potential roles in regulating cell proliferation. acs.orgresearchgate.net The generation of oxo fatty acids can occur through the enzymatic oxidation of polyunsaturated fatty acids by gut microbiota, which contributes to the pool of lipid metabolites that can influence host physiology. pnas.orgfrontiersin.org The presence of oxo-fatty acids has also been documented in food products, such as milk. researchgate.net

Acknowledgment of Structural Analogs and Nomenclature Ambiguity in Research Contexts

The chemical structure of this compound is closely related to several other oxo fatty acids and their derivatives, which can sometimes lead to nomenclature ambiguity. The substitution of functional groups on the nonanoic acid backbone results in analogs with distinct biological roles.

A prominent analog is 8-Amino-7-oxononanoic acid (AON), also known as 7-keto-8-aminopelargonic acid (KAPA). caymanchem.comecmdb.canih.gov This compound is a crucial intermediate in the biosynthesis of biotin (B1667282) (vitamin B7) in microorganisms. caymanchem.comnih.govebi.ac.uk The presence of an amino group at the C-8 position, adjacent to the ketone, fundamentally alters its chemical properties and biological function compared to this compound. solubilityofthings.com The enzyme 8-amino-7-oxononanoate (B1240340) synthase catalyzes the formation of 8(S)-amino-7-oxononanoate as the first committed step in the biotin synthesis pathway. ebi.ac.uk

Another structural analog is 7-Methyl-8-oxononanoic acid . This compound features a methyl group at the C-7 position and an oxo group at C-8. It is studied as a synthetic intermediate for creating more complex conjugated molecules. broadpharm.commedchemexpress.comchemicalbook.com Its synthesis from starting materials like 2-methyl acetoacetate (B1235776) and 6-bromohexanoate (B1238239) has been documented in academic literature. researchgate.net

The use of common names, such as "pelargonic acid" (a trivial name for nonanoic acid), for different derivatives can create confusion. For instance, 7-Oxopelargonic acid is a synonym for this compound, while 7-Keto-8-aminopelargonic acid is a synonym for its amino-substituted analog, 8-Amino-7-oxononanoic acid. ecmdb.ca Careful attention to the specific locant numbers and substituent names in the IUPAC nomenclature is essential for distinguishing between these related compounds in a research context.

Table 2: Comparison of this compound and Its Structural Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference from this compound | Primary Research Context |

|---|---|---|---|---|

| This compound | C₉H₁₆O₃ | 172.22 | - | Oxo fatty acid research, potential biomarker |

| 8-Amino-7-oxononanoic acid | C₉H₁₇NO₃ | 187.24 | Addition of an amino group at C-8 | Biotin biosynthesis intermediate caymanchem.comebi.ac.uk |

| 7-Methyl-8-oxononanoic acid | C₁₀H₁₈O₃ | 186.25 | Shift of oxo group to C-8; addition of a methyl group at C-7 | Synthetic intermediate chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-oxononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-8(10)6-4-3-5-7-9(11)12/h2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMDUEIZQNLDNCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

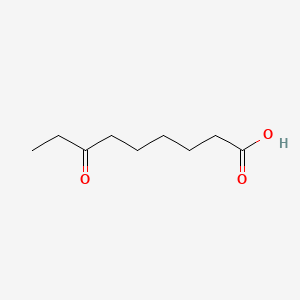

CCC(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942513 | |

| Record name | 7-Oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20356-92-7 | |

| Record name | 7-Oxononanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020356927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Biogenesis of 7 Oxo Nonanoic Acid

Natural Presence in Biological Systems

7-Oxo-nonanoic acid is a medium-chain fatty acid derivative characterized by a keto group at the seventh carbon. ontosight.ai While its presence is not as ubiquitous as other fatty acids, it has been identified in various biological contexts. It is recognized as the 8-amino-7-oxo derivative of nonanoic acid and has been noted as a metabolite in Saccharomyces cerevisiae. nih.gov Furthermore, the related compound, 8-amino-7-oxononanoic acid, has been detected in humans and is considered a metabolite in organisms like Escherichia coli. nih.goversnet.org A methylated variant, 8(S)-amino-2(R)-methyl-7-oxononanoic acid, was isolated from the soil microorganism Streptomyces diastaticus. acs.org

Research has also pointed to the presence of oxo-fatty acids in metabolic processes. For instance, 9-oxononanoic acid, a structural isomer, is a known product of the oxidative cleavage of oleic and linoleic acids. mdpi.comrsc.org Altered levels of 7-oxononanoic acid and similar metabolites have been suggested as potential biomarkers for metabolic disorders. ontosight.ai

Enzymatic Pathways in Biogenic Production

The biogenesis of this compound and its amino derivatives is intricately linked to fundamental metabolic pathways, particularly the biosynthesis of biotin (B1667282) (Vitamin H).

The formation of oxo-fatty acids generally involves the oxidation of precursor molecules. In the case of this compound's amino derivative, the pathway is well-studied. The biosynthesis of 8-amino-7-oxononanoic acid is a critical step in the biotin synthesis pathway in microorganisms and plants. ebi.ac.ukontosight.ai This process does not start from nonanoic acid directly but involves the condensation of pimeloyl-CoA (or pimeloyl-ACP) and L-alanine. uniprot.orgnih.gov

However, other pathways can lead to different oxo-nonanoic acids. For example, the biotransformation of linoleic acid can yield 9-oxononanoic acid through a multi-enzyme process involving lipoxygenase and hydroperoxide lyase. acs.orgresearchgate.net Similarly, engineered E. coli can produce 9-hydroxynonanoic acid and n-nonanoic acid from oleic acid, which involves enzymes like a hydratase, a dehydrogenase, and a monooxygenase. illinois.edu While not directly producing the 7-oxo variant, these pathways illustrate the enzymatic potential for oxidizing fatty acid chains at various positions. The synthesis of various hydroxynonanoic acids, including 7-hydroxynonanoic acid, has been performed to serve as standards for studying the enzymatic or microbiological oxidation of nonanoic acid, indicating that such precursors are key to forming the corresponding oxo-acids. researchgate.net

The most clearly defined pathway involving a this compound derivative is the biosynthesis of biotin. genome.jp In this pathway, the enzyme 8-amino-7-oxononanoate (B1240340) synthase (AONS), which is dependent on pyridoxal (B1214274) 5'-phosphate (PLP), catalyzes the condensation of L-alanine and a pimeloyl thioester (like pimeloyl-CoA or pimeloyl-ACP). ebi.ac.uknih.gov This reaction produces 8(S)-amino-7-oxononanoate, a key intermediate. ebi.ac.uknih.gov

Key Intermediates in Biotin Biosynthesis:

Pimeloyl-[acyl-carrier protein] (Pimeloyl-ACP) or Pimeloyl-CoA uniprot.orgnih.gov

L-alanine uniprot.orgnih.gov

8(S)-amino-7-oxononanoate (also known as KAPA) ebi.ac.uknih.gov

The reaction is a decarboxylative Claisen-like condensation. ontosight.ai The resulting 8-amino-7-oxononanoic acid is then further converted in subsequent steps to form the biotin molecule. researchgate.net The enzyme 8-amino-7-oxononanoate synthase is a target for the development of antimicrobial agents because inhibiting it would disrupt biotin production, which is essential for many pathogens. ontosight.ai

Oxidative Conversion of Nonanoic Acid Precursors

Microbial Biotransformation Routes

Microorganisms are central to the production of this compound derivatives and related compounds. Various microbial systems have been identified or engineered for this purpose.

Escherichia coli : The biotin synthesis pathway, which produces 8-amino-7-oxononanoic acid, is well-characterized in E. coli. uniprot.orgdrugbank.com The E. coli enzyme, BioF, can use either pimeloyl-CoA or pimeloyl-ACP as a substrate. nih.gov

Bacillus subtilis : This bacterium also produces 8-amino-7-oxononanoate as part of its biotin synthesis. However, its BioF enzyme specifically utilizes pimeloyl-CoA. nih.gov

Streptomyces diastaticus : This soil bacterium was found to produce a methylated version, 8(S)-amino-2(R)-methyl-7-oxononanoic acid. acs.org

Candida tropicalis : This yeast has been used for the biotransformation of nonanoic acid and its esters into azelaic acid (a nine-carbon dicarboxylic acid). acs.org This process involves the terminal oxidation of nonanoic acid, a pathway that could potentially be engineered or adapted to yield this compound.

Saccharomyces cerevisiae : This yeast is known to have 8-amino-7-oxononanoic acid as a metabolite. nih.gov It has also been metabolically engineered for the de novo production of other odd-numbered medium-chain fatty acids, such as nonanoic acid and 9-hydroxynonanoic acid, from glucose. illinois.edu

The table below summarizes key enzymes and microbial sources involved in the biogenesis of this compound derivatives.

| Enzyme/Pathway Component | Function | Microbial Source Example |

| 8-amino-7-oxononanoate synthase (AONS/BioF) | Catalyzes the condensation of L-alanine and pimeloyl-ACP/CoA to form 8-amino-7-oxononanoate. uniprot.orgnih.gov | Escherichia coli, Bacillus subtilis nih.gov |

| Lipoxygenase & Hydroperoxide Lyase | Converts linoleic acid to 9-oxononanoic acid. acs.orgresearchgate.net | Solanum tuberosum (plant source, used in microbial systems) researchgate.net |

| Fatty Acid Double Bond Hydratase & Dehydrogenase | Part of an engineered pathway to produce hydroxylated and oxo-fatty acids from oleic acid. illinois.edu | Recombinant Escherichia coli illinois.edu |

Metabolic Integration and Functional Roles of 7 Oxo Nonanoic Acid

Involvement in Lipid Metabolism Pathways

As a fatty acid derivative, 7-oxo-nonanoic acid is intrinsically linked to lipid metabolism. ontosight.ai Oxo-fatty acids can be generated through several mechanisms, often as byproducts of the oxidation of larger polyunsaturated fatty acids or through the direct oxidation of their parent saturated fatty acids. For instance, the related compound 9-oxononanoic acid is a known product of the lipoxygenase pathway, formed when hydroperoxide lyase acts on hydroperoxides of linoleic acid. mdpi.com

The formation of this compound likely arises from the direct oxidation of nonanoic acid. Fatty acids can undergo oxidation not only at the beta-carbon (β-oxidation) but also at the terminal (omega, ω) carbon and sub-terminal carbons (e.g., ω-1, ω-2). For nonanoic acid (a C9 acid), the C9 carbon is the ω-carbon, C8 is ω-1, and C7 is ω-2. Therefore, this compound is an ω-2 oxidation product. Studies involving the synthesis of hydroxylated nonanoic acids to serve as standards for enzymatic and microbiological oxidation confirm scientific interest in oxidation at these positions. researchgate.net Furthermore, certain microorganisms, such as the yeast Candida tropicalis, are capable of oxidizing nonanoic acid to produce dicarboxylic acids, a process that proceeds through hydroxylated and oxo-intermediates. acs.org

Role in Fatty Acid Oxidation and Catabolism

The primary catabolic route for fatty acids is β-oxidation, which occurs in the mitochondria and systematically shortens the fatty acid chain to produce acetyl-CoA. libretexts.orgnih.gov However, alternative pathways exist, such as omega (ω) oxidation, which takes place primarily in the endoplasmic reticulum of liver and kidney cells. allen.inwikipedia.org

Omega-oxidation introduces a hydroxyl group at the terminal methyl carbon, which is then oxidized to an aldehyde and subsequently to a carboxylic acid, forming a dicarboxylic acid. wikipedia.org A related process, (ω-1) oxidation, has also been identified and results in the formation of (ω-1)-hydroxy and (ω-1)-oxoacids. nih.gov Research has demonstrated that administration of drugs like acetylsalicylic acid can significantly increase the rate of (ω-1) oxidation of medium and long-chain fatty acids in rat liver, leading to a notable increase in the production of (ω-1)-oxoacids. nih.gov

Following this logic, this compound is an intermediate in the (ω-2) oxidation of nonanoic acid. This pathway would involve the following steps:

Hydroxylation : A cytochrome P450 enzyme introduces a hydroxyl group at the C7 position of nonanoic acid to form 7-hydroxy-nonanoic acid.

Oxidation : An alcohol dehydrogenase then oxidizes the hydroxyl group to a ketone, yielding this compound.

Once formed, the catabolism of this compound would likely proceed via β-oxidation. The presence of the ketone group may influence the process, but the molecule could theoretically be degraded from the carboxyl end to release acetyl-CoA units.

Intermediary Metabolite Status in Cellular Processes

This compound functions as an intermediary metabolite in an alternative pathway of fatty acid oxidation. Its chemical properties, detailed in the table below, are consistent with its role as a water-soluble metabolic product.

| Property | Value |

|---|---|

| Molecular Formula | C9H16O3 |

| Molecular Weight | 172.22 g/mol |

| IUPAC Name | 7-oxononanoic acid |

| SMILES | CCC(=O)CCCCCC(=O)O |

| InChIKey | BMDUEIZQNLDNCI-UHFFFAOYSA-N |

It is crucial to distinguish this compound from its structural isomer, 8-amino-7-oxononanoic acid (also known as 7-keto-8-aminopelargonic acid or KAPA). While similar in name, KAPA is an intermediate in a completely different and vital anabolic pathway: the biosynthesis of biotin (B1667282) (vitamin B7) in microorganisms and plants. caymanchem.comebi.ac.uknih.gov KAPA is formed by the condensation of L-alanine and pimeloyl-CoA, a reaction catalyzed by 8-amino-7-oxononanoate (B1240340) synthase. ebi.ac.uk This functional distinction underscores the specific role of this compound as a product of fatty acid catabolism, separate from vitamin biosynthesis.

Broader Biological Systems Relevance

The presence and concentration of this compound and related oxo-fatty acids may have broader relevance as indicators of metabolic status. Alterations in the levels of these metabolites have been associated with metabolic disorders. ontosight.ai For example, defects in the primary β-oxidation pathway, such as a deficiency in medium-chain acyl-CoA dehydrogenase, can lead to an increased flux of fatty acids through alternative routes like ω- and (ω-1) oxidation. This results in the accumulation and excretion of (ω-1)-hydroxy and keto acids, which can be detected in blood and urine.

| Compound | Metabolic Role/Origin | Associated Pathway(s) |

|---|---|---|

| This compound | Intermediate in (ω-2) oxidation of nonanoic acid. | Fatty Acid Oxidation |

| 9-Oxononanoic acid | Product of linoleic acid peroxidation. mdpi.com Influences hepatic lipogenesis. | Lipid Peroxidation, Fatty Acid Metabolism |

| 7-Oxooctanoic acid | Product of (ω-1) oxidation of octanoic acid. Accumulates in some metabolic disorders. | Fatty Acid Oxidation |

| 8-Amino-7-oxononanoic acid | Precursor to Vitamin B7 (Biotin). ebi.ac.uknih.gov | Biotin Biosynthesis |

Advanced Synthetic Methodologies for 7 Oxo Nonanoic Acid

Chemo-Enzymatic Approaches in Synthesis

Chemo-enzymatic synthesis, which integrates the high selectivity of biological catalysts with the versatility of chemical reactions, is a powerful strategy in modern organic chemistry. beilstein-journals.org Enzymes are used in the biosynthesis of related keto acids, such as in the formation of 8-amino-7-oxononanoic acid, a key intermediate in the biotin (B1667282) pathway, which utilizes enzymes like 8-amino-7-oxononanoate (B1240340) synthase. acs.orgresearchgate.netebi.ac.uk This pyridoxal (B1214274) 5'-phosphate-dependent enzyme catalyzes the condensation of L-alanine with pimeloyl-CoA. ebi.ac.uk Similarly, multi-enzyme cascades have been developed to convert linoleic acid into 9-oxononanoic acid. researchgate.netmdpi.com

However, while the principles of chemo-enzymatic synthesis are well-established for related compounds, specific, fully developed chemo-enzymatic routes for the targeted synthesis of 7-oxo-nonanoic acid are not extensively documented in scientific literature. The application of enzymes for the regioselective oxidation of a C-7 hydroxyl group on a nonanoic acid backbone or for specific C-C bond formations remains a theoretical possibility pending further research.

Total Chemical Synthesis Strategies

Total chemical synthesis provides robust and adaptable routes to this compound. These strategies rely on classic organic reactions that allow for the deliberate construction of the carbon skeleton and the precise placement of the required functional groups. A highly effective and illustrative method is the acetoacetic ester synthesis, which is a well-established procedure for producing ketones. A similar approach has been successfully used to synthesize the closely related compound 7-methyl-8-oxo-nonanoic acid with high efficiency. researchgate.net

The core of the acetoacetic ester synthesis is a nucleophilic substitution reaction that forms the key carbon-carbon bond, thereby elongating the carbon chain. The synthesis of this compound can be strategically designed using this principle.

The process begins with the deprotonation of ethyl acetoacetate (B1235776) by a suitable base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate then participates in a nucleophilic substitution (SN2) reaction with an appropriate electrophile. For the synthesis of this compound, a 6-carbon electrophile with a terminal ester group is required, such as ethyl 6-bromohexanoate (B1238239). The nucleophilic attack by the enolate on the carbon bearing the bromine atom displaces the bromide leaving group, forming a new C-C bond and yielding a β-keto diester intermediate, diethyl 2-acetylheptanedioate. This alkylation step is a classic example of carbon chain elongation via nucleophilic substitution. A similar strategy involving the reaction of an enolate with ethyl 7-bromoheptanoate has been used in the synthesis of other keto acids. oup.com

While the ketone group is carried through from the acetoacetate starting material, the final step of the synthesis involves a crucial functional group interconversion to reveal the target molecule. The β-keto diester intermediate undergoes saponification (ester hydrolysis) followed by acidification and thermal decarboxylation.

This sequence, often referred to as ketonic cleavage, transforms the β-keto ester functionality into a ketone. researchgate.net The process involves the hydrolysis of both ester groups to form a β-keto dicarboxylic acid. Upon heating, the β-keto acid readily loses carbon dioxide from the carboxyl group at the C-2 position, yielding the final product, this compound. This decarboxylation is a key functional group interconversion that finalizes the molecular structure.

The acetoacetic ester synthesis pathway provides excellent regiochemical control, ensuring the ketone is introduced at the desired C-7 position. The final position of the ketone is predetermined by the specific choice of the starting materials.

Ethyl Acetoacetate: This molecule serves as a four-carbon building block containing the latent ketone functionality.

Ethyl 6-bromohexanoate: This molecule acts as the six-carbon chain extender.

By coupling the C-2 of the acetoacetate unit (as the nucleophile) to the C-6 of the bromohexanoate unit, a ten-carbon backbone (4+6) is initially formed in the diester intermediate. The subsequent decarboxylation step removes one carbon atom (the one from the acetoacetate's C-1 carboxyl group). The ketone, which was at C-3 of the intermediate ester, thus becomes located at the C-7 position of the final nine-carbon acid chain. This demonstrates a highly regioselective method where the placement of the ketone is not left to chance but is a direct consequence of the synthetic design.

Directed Oxidation and Functional Group Interconversion

Optimization of Synthetic Reaction Conditions and Yields

The efficiency of total synthesis strategies is highly dependent on the optimization of reaction parameters. Key variables include the choice of solvent, base, temperature, reaction time, and molar ratios of reactants. The synthesis of 7-methyl-8-oxo-nonanoic acid, a close structural analogue, provides a well-documented example of how these factors can be optimized to achieve high yields. researchgate.net The conditions from this synthesis are illustrative of those that would be applied for the preparation of this compound.

For instance, the use of freshly prepared absolute ethanol (B145695) as a solvent and a precise 1:1:1 molar ratio of sodium ethoxide, the β-keto ester, and the alkyl halide is critical for maximizing the yield of the nucleophilic substitution step. researchgate.net The subsequent hydrolysis and decarboxylation steps also require controlled conditions, such as specific temperatures and reaction times, to ensure complete conversion without promoting side reactions. Following these optimized procedures, the synthesis of the analogous 7-methyl-8-oxo-nonanoic acid was reported to achieve a yield as high as 81%. researchgate.net

Below is an interactive data table summarizing the optimized conditions for the analogous synthesis, which would serve as a strong starting point for the synthesis of this compound.

Advanced Analytical Techniques for 7 Oxo Nonanoic Acid Research

Chromatographic Separations in Complex Biological and Synthetic Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a powerful and well-established technique for the analysis of volatile and thermally stable compounds. scispace.com For non-volatile molecules like 7-oxo-nonanoic acid, a chemical derivatization step is necessary to increase their volatility and improve chromatographic behavior. scispace.comresearchgate.net

Derivatization: The primary challenge in the GC-MS analysis of organic acids is their low volatility and potential for thermal degradation. pragolab.cz To overcome this, the carboxylic acid and ketone functional groups are converted into more volatile derivatives. Silylation is a common method, where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogen on the carboxylic acid with a trimethylsilyl (B98337) (TMS) group. scispace.com This process significantly enhances the compound's volatility, making it suitable for GC analysis.

Research Findings: In metabolomic studies, GC-MS is frequently used for the broad profiling of organic acids. scispace.compragolab.cz After derivatization, the resulting TMS-ester of this compound can be separated from other metabolites on a non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane-based column). The mass spectrometer then detects the compound, and its fragmentation pattern provides structural information and allows for quantification. The electron ionization (EI) mass spectrum of the derivatized this compound would exhibit characteristic ions that can be used for its identification and for selected ion monitoring (SIM) for quantitative studies. While specific fragmentation patterns for this compound are not extensively detailed in the provided results, general principles of fatty acid ester fragmentation apply.

Table 1: Illustrative GC-MS Parameters for Derivatized Organic Acid Analysis This table is a generalized representation based on typical metabolomics workflows.

| Parameter | Typical Condition |

|---|---|

| Derivatization Reagent | MSTFA with 1% TMCS or ECF (Ethyl chloroformate) |

| GC Column | 30 m x 0.25 mm I.D., 0.25 µm film thickness (e.g., DB-5ms, BPX-5) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Oven Temperature Program | Initial temp 60-80°C, ramped to 300-330°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detection | Scan mode for profiling, Selected Ion Monitoring (SIM) for quantification |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS has become the preferred method for quantifying low-abundance organic acids in biological matrices due to its high sensitivity, selectivity, and reduced need for sample derivatization compared to GC-MS. uni-wuppertal.denih.gov It allows for the direct analysis of this compound in its native form. uni-wuppertal.de

Methodology: The technique involves separating the analyte on a reversed-phase liquid chromatography column, followed by detection using a tandem mass spectrometer (MS/MS). The separation is typically achieved using a C8 or C18 column with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of formic acid to improve peak shape and ionization efficiency. uni-wuppertal.denih.gov

After elution from the LC column, the analyte is ionized, most commonly using electrospray ionization (ESI) in negative mode, which is highly effective for carboxylic acids. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantification. In MRM, a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected and fragmented, and a specific product ion is monitored. This process is highly selective and significantly reduces chemical noise, leading to very low detection limits. nih.gov

Research Findings: Studies have successfully developed LC-MS/MS methods for the quantification of a wide range of free fatty acids, including oxo fatty acids, in human plasma. nih.gov For this compound (molecular weight 172.22 g/mol ), the precursor ion in negative ESI mode would be m/z 171.1. nih.gov The selection of specific product ions for the MRM transition would be determined by fragmentation analysis of a pure standard. The use of a stable isotope-labeled internal standard, such as deuterated this compound (e.g., d6-4-oxononanoic acid), is critical for accurate quantification, as it corrects for matrix effects and variations in sample preparation and instrument response. researchgate.netnih.gov Such methods have been shown to be highly accurate and reproducible. researchgate.netacs.org

Table 2: Example LC-MS/MS Parameters for this compound Quantification This table is based on general methods for fatty acid analysis and specific findings for related compounds.

| Parameter | Typical Condition |

|---|---|

| LC Column | Reversed-phase C18 or C8 (e.g., 100 x 2.1 mm, <3 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile/Isopropanol with 0.1% Formic Acid |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion [M-H]⁻ | m/z 171.1 |

| Internal Standard | Stable isotope-labeled this compound (e.g., d2, d4) |

Spectroscopic Characterization for Structural Elucidation (e.g., NMR, IR)

While chromatographic methods are excellent for separation and quantification, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the unambiguous structural confirmation of this compound, particularly after its synthesis or isolation from a natural source.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands. A very broad peak, typically in the range of 2500-3300 cm⁻¹, is characteristic of the O-H stretching vibration of the carboxylic acid group. The spectrum will also feature two distinct carbonyl (C=O) stretching bands: one for the carboxylic acid, typically around 1710 cm⁻¹, and another for the ketone, usually at a slightly higher wavenumber, around 1715-1730 cm⁻¹. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for the different types of protons in the this compound molecule. Key signals would include a triplet for the terminal methyl group (C9), multiplets for the methylene (B1212753) groups of the aliphatic chain, and characteristic triplets for the methylene groups adjacent to the carbonyls (C6 and C2).

¹³C NMR: The carbon NMR spectrum is particularly useful for confirming the presence and position of the carbonyl groups. It would display two signals in the downfield region: one for the carboxylic acid carbon (C1) around 180 ppm and another for the ketone carbon (C7) at a higher field, typically above 200 ppm. researchgate.net The remaining seven carbon signals would appear in the upfield aliphatic region.

Table 3: Predicted Spectroscopic Data for this compound Data is predicted based on general chemical principles and data for similar structures.

| Technique | Feature | Expected Chemical Shift / Wavenumber |

|---|---|---|

| IR Spectroscopy | Carboxylic Acid O-H Stretch | ~2500-3300 cm⁻¹ (broad) |

| Ketone C=O Stretch | ~1715-1730 cm⁻¹ | |

| Carboxylic Acid C=O Stretch | ~1700-1715 cm⁻¹ | |

| ¹³C NMR | Ketone Carbonyl (C7) | ~208-212 ppm |

| Carboxylic Acid Carbonyl (C1) | ~179-181 ppm | |

| Aliphatic Carbons (C2-C6, C8, C9) | ~7-43 ppm | |

| ¹H NMR | Protons alpha to Ketone (C6, C8) | ~2.4-2.7 ppm |

| Protons alpha to Carboxylic Acid (C2) | ~2.3-2.4 ppm | |

| Terminal Methyl Protons (C9) | ~1.0-1.1 ppm |

Quantitative Analysis Methods for Research Studies

Robust quantitative analysis is essential for determining the concentration of this compound in research studies. The gold standard for quantification, especially in complex matrices, is the stable isotope dilution assay (SIDA) coupled with mass spectrometry. researchgate.netnih.gov

Stable Isotope Dilution Assays (SIDA): This method involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the earliest stage of preparation. nih.govsci-hub.se For this compound, this would be a compound like [²H₂]-7-oxo-nonanoic acid or [¹³C₂]-7-oxo-nonanoic acid. This internal standard is chemically identical to the analyte and behaves in the same way during extraction, derivatization (if any), and chromatography. sci-hub.se

However, because it has a different mass, the mass spectrometer can distinguish it from the endogenous, unlabeled compound. By measuring the ratio of the signal from the native analyte to the signal from the internal standard, a highly accurate and precise concentration can be calculated, effectively nullifying any sample loss or matrix-induced signal suppression or enhancement.

Method Validation: Any quantitative method must be rigorously validated to ensure its reliability. Key validation parameters include:

Linearity: Establishing a concentration range over which the instrument response is proportional to the analyte concentration. Methods for fatty acids often show excellent linearity (R² ≥ 0.99). nih.govacs.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively. For LC-MS/MS methods, these can be in the low nanomolar (nmol/L) or nanogram per milliliter (ng/mL) range. nih.govnih.gov

Accuracy: How close the measured value is to the true value, often assessed through spike-and-recovery experiments. Recoveries are typically expected to be within 80-120%. nih.govnih.gov

Precision: The degree of agreement among repeated measurements, expressed as the coefficient of variation (CV). Intra- and inter-assay CVs are generally required to be below 15-20%. nih.gov

Research on Derivatives and Analogs of 7 Oxo Nonanoic Acid

Structural Modification and Functional Diversification of Oxo-nonanoic Acid Scaffolds

The functional properties of oxo-nonanoic acids can be significantly altered by structural modifications, such as the introduction of additional functional groups or the repositioning of the existing oxo group. These modifications create a diverse range of molecules with distinct chemical reactivities and biological roles.

For instance, the introduction of a methyl group can create analogs like 7-methyl-8-oxononanoic acid. This particular modification alters the molecule's steric and electronic properties, making it a useful intermediate for synthesizing more complex molecules, including those used in PEG-based reagents. Another analog, 9-oxononanoic acid, where the ketone is at the terminal position, is found in metabolomics studies and is considered a potential biomarker in lipid metabolism. researchgate.net

One of the most significant analogs is 8-amino-7-oxononanoic acid (KAPA), where an amino group is added to the carbon adjacent to the ketone. This single change dramatically alters its function, transforming it from a simple fatty acid derivative into a crucial intermediate in the biosynthesis of biotin (B1667282). The presence of both an amino group and a carboxylic acid group allows KAPA to exhibit zwitterionic properties, which is critical for its interaction with enzyme active sites. The synthesis of such ω-oxo amino acids and their derivatives is a key area of research for creating analogs of biologically active peptides.

Halogenated Ketone Derivatives as Enzyme Inhibitors and Probes (e.g., Chloromethyl Ketones)

Halogenation of the ketone function in fatty acid analogs creates potent tools for biochemical research, particularly as enzyme inhibitors and probes. Chloromethyl ketones, a class of reactive electrophiles, are particularly effective as covalent inhibitors that form stable bonds with nucleophilic residues in enzyme active sites, such as cysteine or histidine. nih.govnih.govbiorxiv.org

Research has described a general method for synthesizing chloromethyl ketone derivatives of fatty acids, including 9-chloro-8-oxononanoic acid, a close structural analog of 7-oxo-nonanoic acid. nih.govnih.gov This compound was identified as a potent covalent inhibitor of pig heart acetoacetyl-CoA thiolase. nih.govnih.gov The inhibitory activity was found to increase with the length of the fatty acid chain, suggesting that binding occurs in a non-polar region of the enzyme's active site. nih.govnih.gov The inhibition specifically targets a thiol group, as it could be prevented by protecting the active-site thiol. nih.govnih.gov In hepatocytes, these chloromethyl ketone derivatives were also shown to inhibit the synthesis of cholesterol and fatty acids. nih.govnih.gov

More recent studies have reinforced the potential of the chloromethyl ketone scaffold in drug discovery. Phenotypic screening of covalent compound libraries revealed that chloromethyl ketones exhibited a high hit rate against both gram-positive and gram-negative bacteria, identifying them as a promising antibacterial warhead. biorxiv.org These findings highlight the utility of halogenated ketone derivatives not just as research probes but also as lead structures for developing new therapeutic agents. biorxiv.orgresearchgate.net

| Compound | Key Structural Feature | Target/Application | Reference |

|---|---|---|---|

| 9-Chloro-8-oxononanoic acid | Chloromethyl ketone | Inhibitor of acetoacetyl-CoA thiolase, cholesterol synthesis, and fatty acid synthesis | nih.govnih.gov |

| 2-Octyl gamma-bromoacetoacetate | γ-halo β-keto ester | Competitive inhibitor of fatty acid amide hydrolase (FAAH) | researchgate.net |

| Peptide chloromethyl ketones | Chloromethyl ketone | Enzyme probes |

Research Focus on 8-Amino-7-oxononanoic Acid (KAPA) and its Distinct Research Context

8-Amino-7-oxononanoic acid, commonly known as KAPA (from 7-Keto-8-aminopelargonic acid), is arguably the most researched analog of this compound. ecmdb.cagenome.jp Its significance stems from its central role as a precursor in the biosynthesis of biotin (vitamin B7), a vital cofactor for all domains of life. nih.govacs.org

Biotin synthesis is a fundamental metabolic pathway restricted to bacteria, archaea, plants, and some fungi. nih.gov The pathway begins with the synthesis of KAPA, making it the first committed intermediate. ebi.ac.uk The enzyme responsible for its creation, 8-amino-7-oxononanoate (B1240340) synthase (BioF), catalyzes a decarboxylative condensation reaction to form (8S)-amino-7-oxononanoate. nih.govebi.ac.uk Because animals cannot synthesize biotin and must obtain it from their diet, the enzymes of the biotin biosynthesis pathway, including those that produce and consume KAPA, are attractive targets for the development of novel antimicrobial agents and herbicides. nih.govebi.ac.uk KAPA is produced as the pure (S)-enantiomer by the synthase enzyme. researchgate.netcaymanchem.com

KAPA is at the junction of two critical enzymatic steps in the biotin pathway: its synthesis by 8-amino-7-oxononanoate synthase (BioF) and its subsequent transformation by 7,8-diaminopelargonic acid aminotransferase (DAPA AT or BioA).

8-amino-7-oxononanoate synthase (BioF, EC 2.3.1.47) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. nih.govebi.ac.ukuniprot.org It catalyzes the condensation of L-alanine with a pimeloyl (heptanedioyl) thioester, which is accompanied by the decarboxylation of L-alanine to yield KAPA. nih.govdrugbank.com

A key aspect of BioF research is its substrate specificity, which differs between organisms. The Escherichia coli BioF enzyme preferentially uses pimeloyl-acyl carrier protein (pimeloyl-ACP) as its substrate. nih.govuniprot.orgdrugbank.com In contrast, the BioF from Bacillus subtilis and Bacillus sphaericus utilizes pimeloyl-CoA. nih.gov This divergence in substrate preference highlights an evolutionary adaptation within the canonical biotin synthesis pathway. The enzyme's activity can be competitively inhibited by molecules such as D-alanine. uniprot.org

| Organism | Physiological Substrate | Known Inhibitors | Reference |

|---|---|---|---|

| Escherichia coli | Pimeloyl-[acyl-carrier protein] | D-alanine, 8-amino-7-hydroxy-8-phosphonononanoic acid | nih.govuniprot.org |

| Bacillus subtilis | Pimeloyl-CoA | Not specified | nih.gov |

| Bacillus sphaericus | Pimeloyl-CoA (Km = 1 µM) | Not specified | nih.gov |

Following its synthesis, (S)-KAPA is the substrate for 7,8-diaminopelargonic acid aminotransferase (DAPA AT, EC 2.6.1.62), also known as BioA. acs.orgnih.gov This PLP-dependent enzyme catalyzes the transamination of KAPA to form 7,8-diaminononanoate (B1231595) (DAPA), using S-adenosyl-L-methionine (AdoMet) as the amino group donor. ecmdb.canih.gov

Studies on the DAPA AT from Mycobacterium tuberculosis show that the enzyme follows a Ping Pong Bi Bi kinetic mechanism and is subject to strong substrate inhibition by KAPA itself. nih.gov The enzyme is highly enantiospecific, using only (S)-KAPA as a substrate. researchgate.net Interestingly, the non-natural enantiomer, (R)-KAPA, acts as an inhibitor of the enzyme. researchgate.netcaymanchem.com The achiral analog desmethyl-KAPA (8-amino-7-oxooctanoic acid) is also a potent inhibitor. researchgate.net Furthermore, the natural product amiclenomycin (B1667051) has been identified as a mechanism-based, irreversible inhibitor (suicide substrate) of DAPA AT, making it a lead compound for developing new antimycobacterial drugs. acs.orgnih.govresearchgate.net

| Parameter | Value | Description | Reference |

|---|---|---|---|

| Km (KAPA) | 3.8 ± 1.0 µM | Michaelis constant for KAPA | nih.gov |

| Km (AdoMet) | 0.78 ± 0.20 mM | Michaelis constant for AdoMet | nih.gov |

| kcat | 1.0 ± 0.2 min-1 | Catalytic rate | nih.gov |

| Ki (KAPA) | 14 ± 2 µM | Substrate inhibition constant for KAPA | nih.gov |

| Ki ((R)-KAPA) | 5.9 ± 0.2 µM (PLP form) 1.7 ± 0.2 µM (PMP form) | Inhibition constant for the (R)-enantiomer | researchgate.net |

| Ki (Amiclenomycin) | 12 ± 2 µM | Inhibition constant for amiclenomycin | nih.gov |

| Compound Name | Abbreviation / Common Name |

|---|---|

| This compound | - |

| 7-methyl-8-oxononanoic acid | - |

| 9-oxononanoic acid | - |

| 8-Amino-7-oxononanoic acid | KAPA, AON |

| 9-Chloro-8-oxononanoic acid | - |

| 2-Octyl gamma-bromoacetoacetate | - |

| Biotin | Vitamin B7 |

| Pimelic acid | Heptanedioic acid |

| L-alanine | - |

| Pyridoxal 5'-phosphate | PLP |

| Pimeloyl-acyl carrier protein | Pimeloyl-ACP |

| Pimeloyl-Coenzyme A | Pimeloyl-CoA |

| 7,8-Diaminononanoic acid | DAPA |

| S-adenosyl-L-methionine | AdoMet, SAM |

| 8-amino-7-oxooctanoic acid | Desmethyl-KAPA |

| Amiclenomycin | - |

8-Amino-7-oxononanoate Synthase (BioF) Mechanism and Substrate Specificity

Stereochemistry and Racemization Studies of KAPA Enantiomers

This compound, commonly known as 7-keto-8-aminopelargonic acid (KAPA), is a chiral molecule and a key intermediate in the biosynthesis of biotin. caymanchem.comacs.orgacs.org The stereochemistry of KAPA is crucial for its biological activity and its role in the biotin pathway. While it is biosynthesized as the pure 8(S)-enantiomer by KAPA synthase, it is prone to rapid racemization. caymanchem.comresearchgate.netcaymanchem.comebi.ac.ukresearchgate.net

Studies have shown that KAPA racemizes in culture media in a pH-dependent manner. caymanchem.comcaymanchem.com The rate of racemization is higher under very low (pH < 2), physiological (pH 7-9), and basic pH conditions. caymanchem.comcaymanchem.comebi.ac.ukresearchgate.netnih.gov The half-life for this racemization can be as short as 1 to 8 hours within the usual physiological pH range of 7 to 9. researchgate.netebi.ac.ukresearchgate.netnih.gov This rapid conversion to a racemic mixture of 8(S)-KAPA and 8(R)-KAPA has significant implications for its biological function, as enzymes in the biotin pathway exhibit distinct stereochemical preferences. caymanchem.comresearchgate.netebi.ac.uk

The enzymes that metabolize KAPA demonstrate a high degree of stereospecificity. worthington-biochem.com The enzyme 7,8-diaminopelargonic acid aminotransferase (DAPA AT), which catalyzes the subsequent step in biotin synthesis, exclusively uses the 8(S)-KAPA enantiomer as its substrate. caymanchem.comresearchgate.netcaymanchem.comebi.ac.ukresearchgate.net Conversely, the 8(R)-KAPA enantiomer is not a substrate for DAPA AT and instead acts as an inhibitor of the enzyme. researchgate.netebi.ac.ukresearchgate.net This inhibition leads to the accumulation of 8(R)-KAPA in cultures of organisms like Mycobacterium tuberculosis when they are supplied with racemic KAPA. caymanchem.comcaymanchem.com

Interestingly, the enzyme that produces KAPA, 7-keto-8-aminopelargonic acid synthase (KAPA synthase or BioF), can show varied stereospecificity depending on the organism. In Mycobacterium tuberculosis, KAPA synthase exhibits broad substrate stereospecificity and can utilize both L-alanine and D-alanine as amino donors. researchgate.netnih.gov This is in contrast to the KAPA synthase in other bacteria like E. coli, where D-alanine acts as an inhibitor. researchgate.netnih.gov The product resulting from the use of D-alanine, d-KAPA, also acts as an inhibitor for both KAPA synthase and the subsequent enzyme, DAPA synthase. researchgate.net

| Enantiomer | Biological Role | Interaction with DAPA Aminotransferase (DAPA AT) | Notes |

|---|---|---|---|

| 8(S)-KAPA | Biotin vitamer; biosynthetic precursor | Substrate caymanchem.comresearchgate.netcaymanchem.comebi.ac.ukresearchgate.net | Biosynthesized form that increases proliferation in S. cerevisiae. caymanchem.comcaymanchem.com |

| 8(R)-KAPA | Inactive as a biotin precursor | Inhibitor researchgate.netebi.ac.ukresearchgate.net | Accumulates in M. tuberculosis cultures when racemic KAPA is applied. caymanchem.comcaymanchem.com |

Inhibitors and Analogs of KAPA-Related Enzymes in Antimicrobial Research

The enzymes in the biotin biosynthesis pathway, particularly 8-amino-7-oxononanoate synthase (AONS/KAPA synthase) and 7,8-diaminopelargonic acid aminotransferase (DAPA AT), are attractive targets for the development of antimicrobial agents because this pathway is essential for many microorganisms but absent in humans. researchgate.netontosight.aiontosight.ainih.gov

Inhibitors of 8-Amino-7-oxononanoate Synthase (AONS) AONS catalyzes the first committed step in biotin synthesis. researchgate.netnih.govebi.ac.uk Disrupting its function can halt biotin production, thereby inhibiting microbial growth. ontosight.ai Several classes of compounds have been identified as AONS inhibitors. These include sulfonamides and nitrogen-containing heterocyclic compounds like pyridines and pyrimidines. ontosight.ai The natural product plumbagin (B1678898) has been found to inhibit AONS with an IC50 of 2.1 μM. researchgate.net Additionally, synthetic triazolyl phenyl disulfide derivatives have been shown to completely inhibit AONS activity and exhibit herbicidal effects, confirming the enzyme as a valid target. researchgate.netnih.gov These inhibitors are being actively researched for their potential as both antimicrobial agents and herbicides. ontosight.airesearchgate.netnih.gov

Inhibitors and Analogs of 7,8-Diaminopelargonic Acid Aminotransferase (DAPA AT) DAPA AT is the target of several inhibitors, including one of KAPA's own stereoisomers. The (R)-KAPA enantiomer is a known inhibitor of DAPA AT from M. tuberculosis, binding to both the pyridoxal 5'-phosphate and pyridoxamine (B1203002) 5'-phosphate forms of the enzyme. researchgate.netnih.gov An achiral analog, desmethyl-KAPA (8-amino-7-oxooctanoic acid), has also been identified as a potent inhibitor of M. tuberculosis DAPA AT. researchgate.netnih.gov Furthermore, amiclenomycin, a naturally occurring antibiotic, acts as a mechanism-based inhibitor of DAPA AT. researchgate.net The development of inhibitors targeting DAPA AT is a promising strategy for creating new drugs against M. tuberculosis. researchgate.netontosight.ai

| Target Enzyme | Inhibitor/Analog | Class/Origin | Potential Application |

|---|---|---|---|

| 8-Amino-7-oxononanoate Synthase (AONS) | Sulfonamides | Synthetic | Antimicrobial ontosight.ai |

| Pyridines, Pyrimidines | Synthetic (Nitrogen-containing heterocycles) | Antimicrobial ontosight.ai | |

| Plumbagin | Natural Product | Herbicide researchgate.net | |

| Triazolyl phenyl disulfides | Synthetic | Herbicide researchgate.netnih.gov | |

| 7,8-Diaminopelargonic Acid Aminotransferase (DAPA AT) | (R)-KAPA | Stereoisomer of Substrate | Antimycobacterial researchgate.net |

| Desmethyl-KAPA (8-amino-7-oxooctanoic acid) | Synthetic Analog | Antimycobacterial researchgate.net | |

| Amiclenomycin | Natural Product (Antibiotic) | Antibiotic, Herbicide researchgate.net |

Naturally Occurring Methylated Derivatives of KAPA (e.g., 8(S)-amino-2(R)-methyl-7-oxononanoic acid)

Research into natural products has led to the discovery of derivatives of KAPA with distinct biological activities. One such derivative is the novel amino acid 8(S)-amino-2(R)-methyl-7-oxononanoic acid . acs.orgacs.org This compound was isolated from the soil microorganism Streptomyces diastaticus. acs.orgacs.org

Spectroscopic analysis confirmed its structure as a methylated derivative of KAPA. acs.orgacs.org Unlike KAPA, which functions as a precursor in the biotin pathway, 8(S)-amino-2(R)-methyl-7-oxononanoic acid was identified as an inhibitor of leukotriene-A4 hydrolase (LTA4H). acs.orgacs.org LTA4H is a critical enzyme in the biosynthesis of leukotriene B4, a potent inflammatory mediator. acs.org The inhibitory potency of this methylated KAPA derivative (LTA4H IC50 = 0.6 μM) has prompted further biological investigation into its potential therapeutic uses. acs.orgacs.org

| Compound Name | Molecular Formula | Natural Source | Biological Activity |

|---|---|---|---|

| 8(S)-amino-2(R)-methyl-7-oxononanoic acid | C10H19NO3 acs.orgidrblab.net | Streptomyces diastaticus acs.orgacs.org | Inhibitor of leukotriene-A4 hydrolase (LTA4H) acs.orgacs.org |

Future Directions and Emerging Research Avenues

Exploration of Untapped Biological Pathways

While 7-Oxo-nonanoic acid is known to be a product of fatty acid metabolism, its full spectrum of biological roles remains largely uncharted. ontosight.ai Current research suggests it may be a biomarker for metabolic diseases, but the underlying pathways connecting its presence to pathology are not fully elucidated. ontosight.ai Future research is poised to delve into several promising areas.

One key area is its potential role in cellular signaling, particularly in stress responses. Lipid peroxidation, a process that generates oxo fatty acids, is central to oxidative stress and regulated cell death mechanisms like ferroptosis. mdpi.comannualreviews.orgnih.gov In plants, a related compound, 9-oxononanoic acid (ONA), is a known precursor to the signaling molecule azelaic acid (AzA), which is crucial for systemic acquired resistance (SAR), a plant's whole-body immune response. mpg.deoup.comnih.gov The oxidation of lipids in the thylakoid membrane is a source of these signaling molecules. oup.com Given the structural similarity, it is plausible that this compound could participate in similar or parallel signaling cascades in both plants and animals, a hypothesis that warrants rigorous investigation.

Furthermore, the broader class of saturated oxo fatty acids (SOFAs) has been identified as a previously unrecognized group of endogenous bioactive lipids. acs.org Studies on various oxostearic acids have revealed cell growth inhibitory properties, suggesting a potential role in regulating cell proliferation. acs.org The specific contribution of this compound within this class, and its potential effects on pathways regulating cell growth and cancer biology, represents a significant untapped field of study.

Table 1: Known vs. Potential Biological Pathways for this compound

| Pathway Category | Known Involvement | Potential for Future Exploration |

|---|---|---|

| Metabolism | Intermediate/product of fatty acid oxidation. ontosight.ai Potential biomarker for metabolic disorders (e.g., diabetes, obesity). ontosight.ai | Specific enzymatic regulators of its formation and degradation. Role in energy homeostasis beyond simple catabolism. |

| Cellular Signaling | Largely unexplored. | Role as a signaling molecule in oxidative stress responses (e.g., ferroptosis). mdpi.comresearchgate.net Participation in immune signaling, analogous to 9-oxononanoic acid in plant SAR. mpg.deoup.com |

| Cell Growth & Proliferation | Not established. | Activity as a bioactive lipid with cell growth inhibitory effects, similar to other saturated oxo fatty acids (SOFAs). acs.org |

Integration with Systems Biology Approaches and Metabolic Engineering

The complexity of metabolic and signaling networks requires advanced analytical approaches. Systems biology, which integrates large-scale datasets to model biological processes, offers a powerful lens through which to understand the role of this compound.

Systems Biology: By incorporating data on this compound into comprehensive models of lipid metabolism and peroxidation, researchers can better predict its impact on cellular health and disease. mdpi.comresearchgate.net For instance, metabolic flux analysis (MFA), a key technique in systems biology, can quantify the flow of carbon atoms through metabolic networks, potentially revealing the precise conditions under which this compound is produced or consumed. researchgate.netcreative-proteomics.com This could help validate its role as a biomarker and uncover new therapeutic targets in diseases characterized by oxidative stress.

Metabolic Engineering: The production of valuable chemicals from renewable resources is a major goal of metabolic engineering. Microorganisms like Escherichia coli and Saccharomyces cerevisiae have been successfully engineered to produce various fatty acids and their derivatives. nih.govresearchgate.netmdpi.com While the de novo production of this compound has not been a primary focus, existing research provides a clear roadmap. Engineered whole-cell catalysts have been developed to produce β-oxo fatty acid methyl esters by co-expressing P450 monooxygenases and alcohol dehydrogenases. researchgate.netrwth-aachen.de A similar strategy could be developed for this compound, creating a sustainable and controlled production platform for research and potential commercial applications.

Table 2: Potential Metabolic Engineering Strategies for this compound Production

| Engineering Step | Objective | Approach & Rationale |

|---|---|---|

| 1. Precursor Enhancement | Increase the intracellular pool of nonanoic acid or its activated form (nonanoyl-CoA). | Overexpress key enzymes in fatty acid biosynthesis and modify central carbon metabolism to channel more carbon toward fatty acid production. plos.org |

| 2. Introduction of Functionality | Catalyze the specific oxidation of nonanoic acid at the C-7 position. | Introduce an engineered cytochrome P450 monooxygenase with specificity for the ω-2 position of medium-chain fatty acids, followed by an alcohol dehydrogenase to oxidize the resulting hydroxyl group to a ketone. researchgate.netrwth-aachen.de |

| 3. Host Optimization | Prevent product degradation and increase tolerance. | Knock out native catabolic pathways that might consume this compound. Engineer transport proteins to export the product and improve cell membrane robustness to enhance tolerance. researchgate.net |

Methodological Advancements in Synthesis and High-Throughput Analysis

Progress in understanding and utilizing this compound is intrinsically linked to the methods available for its synthesis and detection.

Synthesis: Traditional chemical synthesis can be complex. Emerging methods offer more efficient and environmentally friendly alternatives. A recently developed photochemical hydroacylation reaction provides a "green" chemistry approach to construct libraries of various saturated oxo fatty acids, including positional isomers of oxononanoic acid. acs.orgmdpi.com On the biological front, the use of engineered enzymes and whole-cell biocatalysts, as mentioned in the context of metabolic engineering, represents a significant advancement for producing specific oxo fatty acids with high purity. researchgate.netrwth-aachen.de

High-Throughput Analysis: Standard analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide high sensitivity and specificity for quantifying this compound in biological samples, but they are relatively low-throughput. ontosight.ai For applications like screening enzyme libraries or evaluating engineered microbial strains, faster methods are essential. A high-throughput screening method using matrix-assisted laser desorption/ionization time-of-flight (MALDI-ToF) MS has been developed that can analyze samples in seconds, a substantial improvement over traditional GC-MS. osti.govnih.gov While this method was developed for general medium-chain fatty acids, it could be adapted for this compound. Another innovative high-throughput strategy is the growth-coupled screening assay, where enzyme variants that efficiently convert a toxic substrate into a less toxic product can be rapidly selected based on cell survival and growth. pnas.org

Table 3: Comparison of Analytical Methods for this compound

| Method | Principle | Throughput | Primary Application |

|---|---|---|---|

| GC-MS / LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation for structural confirmation. ontosight.ai | Low (~30+ min/sample). nih.gov | Accurate quantification in complex biological samples for biomarker validation and metabolomics. |

| MALDI-ToF MS Screening | Rapid mass analysis of samples from colonies on a target plate, often using proxies for the target molecule. osti.govnih.gov | High (~2 sec/sample). nih.gov | Screening large libraries of engineered enzymes or microbial strains for improved production. |

| Growth-Coupled Assay | Selection based on the ability of an enzyme to detoxify a substrate, linking catalytic activity to cell growth. pnas.org | High (Parallel screening of many variants). | Directed evolution and high-throughput selection of efficient biocatalysts for synthesis. |

Q & A

Basic Research Questions

Q. What are the optimal laboratory synthesis methods for 7-Oxo-nonanoic acid, and how can purity be validated?

- Methodological Answer :

- Synthesis : Use controlled oxidation of nonanoic acid derivatives (e.g., 9-oxo-nonanoic acid analogs) with oxidizing agents like pyridinium chlorochromate (PCC) under anhydrous conditions. Isotopic labeling (e.g., deuterated analogs) can aid in tracking reaction pathways .

- Purity Validation : Employ -NMR to confirm the absence of unreacted starting materials and byproducts. Compare spectral data with reference standards from databases like NIST Chemistry WebBook .

- Key Data : Typical -NMR shifts for the carbonyl group (7-oxo position) range between δ 2.1–2.5 ppm in CDCl₃.

Q. How can researchers analytically characterize this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- Spectroscopy : Combine IR spectroscopy to confirm the ketone group (C=O stretch ~1710 cm⁻¹) and -NMR for carbon backbone analysis.

- Chromatography : Use reverse-phase HPLC with UV detection (210–220 nm) for quantification. Calibrate against certified reference materials (CRMs) to ensure accuracy .

- Key Data : Retention times for 7-oxo derivatives in C18 columns typically range 8–12 minutes under isocratic elution (acetonitrile:water 60:40).

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Systematic Review : Conduct meta-analysis of existing literature to identify variables affecting bioactivity (e.g., concentration ranges, solvent systems, cell lines).

- Mechanistic Replication : Design dose-response assays in standardized models (e.g., human hepatocytes) to isolate confounding factors like metabolite interference (e.g., degradation products similar to 7-ketodeoxycholic acid) .

Q. How should researchers design stability studies for this compound under varying physiological and storage conditions?

- Methodological Answer :

- Accelerated Degradation Testing : Expose the compound to stressors (e.g., pH 2–9, 40°C, UV light) and monitor degradation via LC-MS. Identify major degradation products (e.g., decarboxylated derivatives) using high-resolution mass spectrometry (HRMS) .

- Long-Term Stability : Store samples at –80°C in argon-purged vials. Assess stability monthly using validated HPLC protocols .

- Key Data : Degradation kinetics (e.g., Arrhenius plots) can predict shelf-life under standard lab conditions.

Q. What computational and experimental approaches are recommended to study the interaction of this compound with lipid membranes or enzymes?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model the compound’s insertion into lipid bilayers using software like GROMACS. Validate with experimental techniques like surface plasmon resonance (SPR) .

- Enzyme Assays : Use fluorescence-based assays (e.g., NADH depletion in dehydrogenase studies) to quantify inhibition/activation effects. Pair with X-ray crystallography to resolve binding modes .

Guidelines for Rigorous Research Design

- Contradiction Analysis : Apply principal component analysis (PCA) to identify outliers in datasets and isolate experimental variables causing discrepancies .

- Ethical and Safety Compliance : Refer to safety data sheets (SDS) for handling protocols (e.g., PPE requirements, spill management) and adhere to institutional review boards (IRBs) for biological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.